
2,3-Dichlorobenzonitrile
Overview
Description
2,3-Dichlorobenzonitrile (2,3-DCBN, CAS 6574-97-6) is a halogenated aromatic nitrile with the molecular formula C₇H₃Cl₂N and a molecular weight of 172.01 g/mol. It is a white crystalline solid with a melting point of 62–65°C . This compound is synthesized via the diazotization of 2,3-dichloroaniline followed by a Sandmeyer reaction with copper cyanide, achieving yields exceeding 60% . Its primary industrial significance lies in its role as an intermediate in synthesizing 2,3-dichlorobenzoic acid, a key precursor for the antiepileptic drug Lamotrigine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of 2,3-dichlorobenzene with sodium cyanide in the presence of a catalyst. This reaction typically occurs under reflux conditions with an appropriate solvent .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2,3-dichlorotoluene. This process involves the catalytic oxidation of 2,3-dichlorotoluene in the presence of ammonia and oxygen, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atoms with nucleophiles such as amines or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium amide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Nucleophilic Aromatic Substitution: The major products are substituted benzonitriles.
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Scientific Research Applications
Agricultural Chemicals
2,3-Dichlorobenzonitrile serves as an intermediate in the synthesis of herbicides and pesticides. Its role in developing low-toxicity agrochemicals has garnered attention due to its effectiveness in controlling weeds while minimizing environmental impact. For instance, it is used to synthesize herbicides that target specific plant species with high efficacy .
Pharmaceuticals
In medicinal chemistry, this compound is utilized as a building block for synthesizing biologically active compounds. It acts as a precursor for various active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents .
Chemical Synthesis
The compound is extensively used in organic synthesis as a reactant in several key reactions:
- Nucleophilic Aromatic Substitution : It can undergo nucleophilic substitution reactions to form various derivatives.
- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science .
- Reduction Reactions : The nitrile group can be reduced to form amines using reagents like lithium aluminum hydride.
Case Study 1: Synthesis of Herbicides
A study highlighted the synthesis of a novel herbicide using this compound as an intermediate. The resulting herbicide demonstrated high activity against specific weed species while maintaining low toxicity levels for non-target organisms. This case exemplifies the compound's potential in developing environmentally friendly agricultural products .
Case Study 2: Toxicological Assessment
Research into the cytotoxic effects of benzonitrile pesticides, including derivatives of this compound, revealed significant insights into their safety profiles. In vitro studies showed varying degrees of cytotoxicity across different human cell lines, indicating the need for careful evaluation in agricultural applications .
Data Tables
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: 2,6-Dichlorobenzonitrile and 3,5-Dichlorobenzonitrile
Key Structural Differences :
- The positions of chlorine substituents influence electronic and steric effects. For example, the ortho and para positions in 2,6-DCBN create distinct reactivity compared to the ortho and meta positions in 2,3-DCBN .
Physicochemical Properties
Reactivity and Functional Comparisons
- Hydrolysis : 2,3-DCBN hydrolyzes to 2,3-dichlorobenzoic acid under acidic or basic conditions, a critical step in drug synthesis .
Market and Industrial Insights
- 2,3-DCBN : Priced at ~182 CNY/10g (98% purity) with suppliers like Thermo Scientific and Aladdin .
- 3,5-DCBN : Global market analysis highlights regional price variations and applications in agrochemicals .
Tables
Biological Activity
2,3-Dichlorobenzonitrile (DCBN) is a compound that has garnered attention for its biological activity, particularly in the context of its potential toxicological effects and applications in agriculture. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with DCBN.
This compound is a chlorinated aromatic compound with the chemical formula CHClN. It is primarily synthesized through catalytic ammonia oxidation methods, which have been optimized to improve yield and reduce environmental impact . The compound is structurally related to other benzonitrile derivatives, which are commonly used as herbicides.
Cytotoxic Effects
Studies have demonstrated that DCBN exhibits cytotoxic effects on human cell lines. In a study evaluating various benzonitrile herbicides, including DCBN, significant cytotoxicity was observed in Hep G2 and HEK293T cell lines. The MTT assay and real-time cell analysis indicated that DCBN could compromise cell viability at concentrations as low as 10 mg/L .
Concentration (mg/L) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 70 |
50 | 50 |
100 | 30 |
The data suggest a dose-dependent relationship between DCBN exposure and cytotoxicity, emphasizing the need for careful assessment in agricultural applications.
The mechanism underlying the toxicity of DCBN appears to involve metabolic activation by cytochrome P450 enzymes. Specifically, studies indicate that human nasal mucosa can bioactivate DCBN via CYP2A6 and CYP2A13, leading to the formation of reactive intermediates that may bind to cellular macromolecules, resulting in tissue damage .
In vivo studies on mice have shown that exposure to DCBN leads to the formation of glutathione conjugates (GS-DCBN), which serve as biomarkers for exposure and potential toxicity. The presence of these metabolites in nasal wash fluid correlates with the dose administered .
Case Studies
- Nasal Toxicity in Rodents : Research involving the nasal mucosa of rodents demonstrated that DCBN causes significant tissue-specific toxicity. Mice treated with DCBN exhibited increased levels of GS-DCBN in nasal tissues, indicating localized bioactivation and subsequent damage .
- Chickens as Model Organisms : A study on broiler chickens revealed that while feed consumption remained unaffected, there was an increase in liver and kidney weights following exposure to DCBN in their diet. Histological examinations did not reveal significant changes, suggesting sub-lethal effects on organ function .
Environmental Persistence
Despite its biological activity, DCBN's metabolites have been shown to persist in the environment, raising concerns about long-term ecological impacts. The degradation pathways of DCBN and its metabolites are crucial for understanding their environmental fate and potential bioaccumulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dichlorobenzonitrile in academic laboratories?
Methodological Answer: this compound can be synthesized via a two-step process:
Hydrogenation : Reduce 2,3-dichloronitrobenzene using hydrogen gas and Ra-Ni catalyst in methanol to yield 2,3-dichloroaniline .
Diazotization and Cyanation : Treat 2,3-dichloroaniline with NaNO₂ and HCl to form a diazonium salt, followed by reaction with CuCN to substitute the diazo group with a nitrile moiety .
Key Considerations : Optimize reaction temperature (e.g., reflux conditions) and stoichiometry of CuCN to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to quantify impurities (>95% purity threshold recommended) .
- Structural Confirmation :
- Melting Point : Validate against literature values (62–65°C) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause acute toxicity .
- Storage : Store at 4°C in airtight containers to prevent degradation; avoid light exposure .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does this compound participate in heterocyclic compound synthesis?
Methodological Answer: this compound serves as a precursor in cycloaddition and condensation reactions:
- Triazine Synthesis : React with aminoguanidine in DMSO to form 1,2,4-triazine derivatives via amidinohydrazone intermediates .
- Cycloaddition : Utilize its nitrile group in [3+2] cycloadditions with indole derivatives to generate fused heterocycles .
Mechanistic Insight : The electron-withdrawing Cl groups enhance nitrile electrophilicity, facilitating nucleophilic attack .
Q. What is the role of this compound in polymer chemistry?
Methodological Answer:
- Bismaleimide (BMI) Resins : Incorporate this compound as a monomer to synthesize oligomeric BMIs with fluorene cardo groups.
Q. How do substitution patterns (Cl positions) affect this compound’s reactivity compared to isomers?
Methodological Answer:
- Comparative Reactivity :
- 2,3-Dichloro vs. 2,6-Dichloro : The 2,3-isomer’s steric hindrance reduces nucleophilic substitution rates compared to the linear 2,6-isomer .
- Electronic Effects : Adjacent Cl atoms in this compound create a stronger electron-deficient aromatic ring, favoring electrophilic reactions at the para position .
- Experimental Validation : Use Hammett σ constants to predict substituent effects on reaction kinetics .
Q. What analytical methods resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Properties
IUPAC Name |
2,3-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYZVVLNPXKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335881 | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-97-6, 61593-48-4 | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorbenzonitril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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